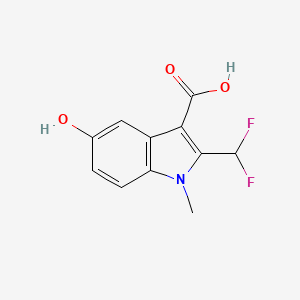
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds has been accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts in stoichiometric and catalytic modes has been reported to streamline the synthesis of difluoromethylated compounds .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
科学的研究の応用
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated indoles and related heterocycles, such as:
- 2-(Trifluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
- 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-benzimidazole-3-carboxylic acid .
Uniqueness
The uniqueness of 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of both the difluoromethyl and hydroxyl groups enhances its potential as a versatile building block in organic synthesis and drug discovery .
特性
分子式 |
C11H9F2NO3 |
|---|---|
分子量 |
241.19 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-14-7-3-2-5(15)4-6(7)8(11(16)17)9(14)10(12)13/h2-4,10,15H,1H3,(H,16,17) |
InChIキー |
YGEMSVPMGDSVTA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)

![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
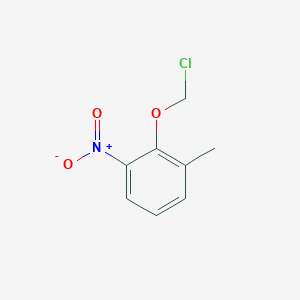
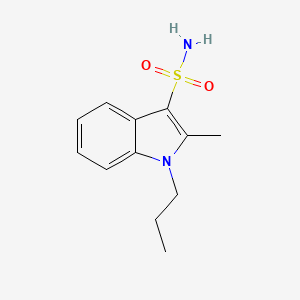
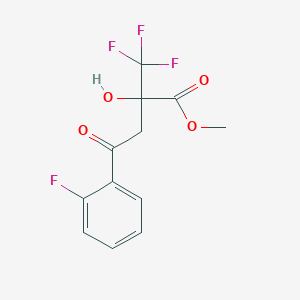
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
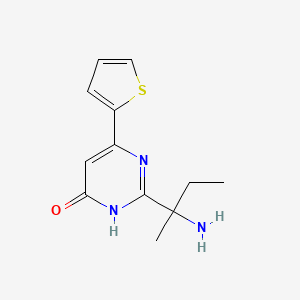
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
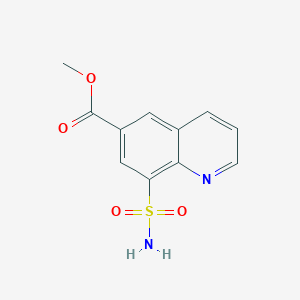
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
